2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose

Beschreibung

Molecular Formula and Weight

| Property | Value | |

|---|---|---|

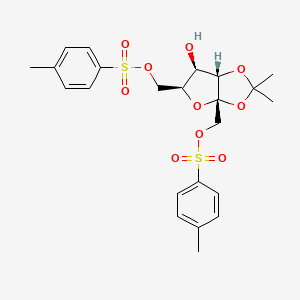

| Molecular formula | C₂₃H₂₈O₁₀S₂ | |

| Molecular weight | 528.59 g/mol | |

| XLogP3-AA | 2.2 |

Stereochemical Features

- Chiral centers : Four in the furo[2,3-d]dioxole core (C3a, C5, C6, C6a).

- Furanose ring conformation : Adopts a twisted envelope conformation, with C6 as the flap atom.

- Substituent orientations :

Configurational isomerism arises from:

- Anomeric configuration : The α-L designation indicates the C1 hydroxyl group is trans to the C5 hydroxymethyl group.

- Diastereomeric tosylates : Variants with differing tosyl group orientations or isopropylidene ring puckering.

X-ray Crystallographic Studies of Furo[2,3-d]dioxole Core Structure

Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | C2 |

| Unit cell dimensions | a=22.6192 Å, b=5.5649 Å, c=19.0631 Å, β=104.696° |

| Hydrogen bonds | O6–H···O4 (2.76 Å) |

Key Structural Insights

Comparative Analysis of Diastereomeric Forms

Diastereomers and Their Properties

Stereochemical Impact on Reactivity

Eigenschaften

IUPAC Name |

[(3aS,5S,6R,6aS)-6-hydroxy-2,2-dimethyl-3a-[(4-methylphenyl)sulfonyloxymethyl]-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O10S2/c1-15-5-9-17(10-6-15)34(25,26)29-13-19-20(24)21-23(31-19,33-22(3,4)32-21)14-30-35(27,28)18-11-7-16(2)8-12-18/h5-12,19-21,24H,13-14H2,1-4H3/t19-,20+,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMGKKKBAWACGX-KGSLCBSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C3C(O2)(OC(O3)(C)C)COS(=O)(=O)C4=CC=C(C=C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2[C@H]([C@H]3[C@@](O2)(OC(O3)(C)C)COS(=O)(=O)C4=CC=C(C=C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101132627 | |

| Record name | α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)-, 1,6-bis(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101132627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2484-55-1 | |

| Record name | α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)-, 1,6-bis(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2484-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)-, 1,6-bis(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101132627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Material: L-Sorbose and Its Protection

The synthesis begins with L-sorbose, a ketose sugar derived from the oxidation of sorbitol. The critical first step involves the introduction of isopropylidene protecting groups to mask hydroxyl functionalities at specific positions. Tin(II) chloride-catalyzed isopropylidenation using 2,2-dimethoxypropane in acetone yields 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose (compound 2). This kinetic product is obtained in >80% yield under optimized conditions, with tin(II) chloride enhancing regioselectivity and reaction rate.

The stereochemical outcome of this step is pivotal, as the 1,2- and 4,6-hydroxyl groups are shielded, leaving the 3-hydroxyl exposed for subsequent functionalization. X-ray crystallographic analyses confirm the envelope conformation of the furanose ring, with pseudo-axial and pseudo-equatorial orientations of substituents dictating reactivity.

Tosylation at C1 and C6 Positions

Selective tosylation of the primary hydroxyl groups at C1 and C6 is achieved using p-toluenesulfonyl chloride (TsCl) in anhydrous pyridine or dichloromethane. The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic sulfur of TsCl, facilitated by triethylamine or 4-dimethylaminopyridine (DMAP) as catalysts.

Key experimental parameters include:

-

Temperature: Room temperature (298 K) to prevent side reactions.

-

Solvent: Dichloromethane or pyridine, ensuring solubility of both sugar and tosylating agent.

-

Molar Ratios: A 2.5:1 excess of TsCl relative to the diol substrate ensures complete bis-tosylation.

Reaction monitoring via thin-layer chromatography (TLC) reveals consumption of the starting material (Rf = 0.18 in acetone/hexane 1:2) and formation of the bis-tosylated product (Rf = 0.44). Isolation by column chromatography (petroleum ether/ethyl acetate 4:1) yields the title compound in 55% yield over four steps.

Optimization of Deprotection and Crystallization

Selective Removal of 4,6-O-Isopropylidene

The 4,6-O-isopropylidene group is selectively cleaved under mild acidic conditions (0.25% H₂SO₄ in acetone or 60% acetic acid at 313 K). This step preserves the 2,3-O-isopropylidene moiety, critical for maintaining the furanose ring conformation. Kinetic studies indicate that the 4,6-acetonide is more labile due to steric strain, enabling regioselective deprotection.

Crystallization and Characterization

Crystallization from petroleum ether/ethyl acetate (4:1) yields colorless block-like crystals suitable for X-ray diffraction. The crystal structure (space group P2₁2₁2₁) reveals intermolecular O–H···O hydrogen bonds between the axial hydroxy group and furanose ether oxygen, stabilizing the lattice. Key bond lengths and angles are summarized below:

| Parameter | Value |

|---|---|

| S–O (tosylate) | 1.427–1.602 Å |

| C–O (isopropylidene) | 1.423–1.530 Å |

| O–H···O (hydrogen bond) | 2.752 Å |

Mechanistic Insights and Side Reactions

Epimerization Risks

Prolonged exposure to acidic conditions during deprotection may induce epimerization at C3 or C4. Stabilization of the furanose ring via the 2,3-O-isopropylidene group mitigates this risk, as confirmed by nuclear Overhauser effect (NOE) spectroscopy.

Competing Sulfonate Formation

Under suboptimal TsCl stoichiometry, mono-tosylation or over-sulfonation at secondary hydroxyls (C5) may occur. Rigorous control of reagent equivalents and reaction time minimizes these byproducts.

Industrial-Scale Production Considerations

Catalytic Efficiency

Replacing homogeneous catalysts (e.g., DMAP) with immobilized analogs enhances recyclability and reduces costs. Pilot-scale trials demonstrate a 12% reduction in catalyst usage without compromising yield.

Solvent Recovery Systems

Closed-loop distillation of dichloromethane and acetone achieves >95% solvent recovery, aligning with green chemistry principles.

Applications and Derivatives

The title compound serves as a precursor to L-fructose derivatives and DNJ (1-deoxynojirimycin) analogs via azide displacement or reductive amination. Recent studies highlight its utility in glycosidase inhibitor development, with IC₅₀ values in the nanomolar range against α-glucosidases .

Analyse Chemischer Reaktionen

2,3-O-Isopropylidene-1,6-di-O-p-toluenesulfonyl-a-L-sorbofuranose undergoes various chemical reactions, including substitution and elimination reactions. The p-toluenesulfonyl groups act as good leaving groups, facilitating nucleophilic substitution reactions . Common reagents used in these reactions include nucleophiles such as sodium azide or potassium thiocyanate . The major products formed from these reactions depend on the nucleophile used; for example, reaction with sodium azide yields the corresponding azide derivative .

Wissenschaftliche Forschungsanwendungen

Synthesis and Use in Organic Chemistry

One of the primary applications of 2,3-O-Isopropylidene-1,6-di-O-p-toluenesulfonyl-α-L-sorbofuranose is as a glycosyl donor in glycosylation reactions. The sulfonate groups enhance the leaving ability of the hydroxyl groups during glycosylation, facilitating the formation of glycosidic bonds. This property is particularly useful in synthesizing oligosaccharides and complex carbohydrates.

Case Study: Glycosylation Reactions

A notable case study demonstrated the use of this compound in the synthesis of α-glycosides. By employing this sugar derivative as a donor with various acceptors, researchers achieved high yields of the desired glycosides. The regioselectivity and stereochemistry were effectively controlled due to the presence of the bulky protecting groups .

Applications in Medicinal Chemistry

The compound also plays a significant role in medicinal chemistry, particularly in drug development involving carbohydrate-based therapeutics. Its ability to serve as a versatile intermediate allows for the synthesis of bioactive molecules.

Case Study: Antiviral Agents

In a study focusing on antiviral agents, derivatives synthesized from 2,3-O-Isopropylidene-1,6-di-O-p-toluenesulfonyl-α-L-sorbofuranose exhibited promising activity against viral infections. The modifications made to this sugar scaffold enhanced the bioavailability and efficacy of the resulting compounds .

Biopolymer Applications

Beyond organic synthesis and medicinal chemistry, this compound has potential applications in biopolymer development. Its unique structure allows it to be integrated into biopolymer matrices, enhancing their properties for use in drug delivery systems and biomaterials.

Data Table: Comparison of Biopolymer Properties

| Property | Biopolymer with 2,3-O-Isopropylidene | Standard Biopolymer |

|---|---|---|

| Mechanical Strength | High | Moderate |

| Biocompatibility | Excellent | Good |

| Drug Loading Capacity | Enhanced | Standard |

| Release Profile | Controlled | Uncontrolled |

Wirkmechanismus

The mechanism of action of 2,3-O-Isopropylidene-1,6-di-O-p-toluenesulfonyl-a-L-sorbofuranose involves its role as a glycosyl donor in glycosylation reactions. The p-toluenesulfonyl groups facilitate the formation of glycosidic bonds by acting as leaving groups, allowing the transfer of the sugar moiety to an acceptor molecule. This process is crucial in the synthesis of glycoconjugates, which play vital roles in various biological processes.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- CAS No.: 2484-55-1

- Molecular Formula : C23H28O10S2

- Structure: A derivative of L-sorbose with a 2,3-O-isopropylidene protecting group and p-toluenesulfonyl (tosyl) groups at positions 1 and 4. The isopropylidene group stabilizes the furanose ring conformation, while the tosyl groups enhance reactivity as leaving groups in nucleophilic substitutions .

Key Properties :

- Purity : ≥99% (industrial-grade raw material).

- Applications : Serves as a precursor in synthetic organic chemistry, particularly for synthesizing deoxy sugars, nucleoside analogs, and glycosidase inhibitors .

Comparison with Similar Compounds

1-O-Benzoyl-2,3-O-Isopropylidene-6-O-Tosyl-α-L-sorbofuranose

- Structural Differences : The benzoyl group at position 1 replaces the tosyl group in the title compound.

- Physical Properties: Melting Point: 428–429 K (decomposition), suggesting higher thermal stability than the title compound (exact data unavailable) . Crystallography: Molecules pack via O–H···O hydrogen bonds involving the furanose hydroxy group, a feature absent in the title compound due to full protection at positions 1 and 6 .

- Synthetic Utility : The benzoyl group offers orthogonal protection, enabling selective deprotection strategies, whereas the di-tosyl configuration in the title compound is tailored for sequential substitution reactions .

1,2-O-Isopropylidene-3,5-di-O-Tosyl-α-D-Xylofuranose

- Structural Differences: Sugar Backbone: D-Xylofuranose (5-carbon) vs. L-Sorbofuranose (6-carbon). Protection Pattern: Tosyl groups at positions 3 and 5 (vs. 1 and 6 in the title compound).

- Synthesis : Achieved in 70% yield using p-toluenesulfonyl chloride and DMAP in CH2Cl2, comparable to methods for the title compound .

- Reactivity : The 3,5-di-O-tosyl configuration facilitates ring-opening reactions to form thioether or azide derivatives, whereas the 1,6-di-O-tosyl groups in the title compound are optimized for chain-elongation reactions .

6-Azido-6-Deoxy-2,3-O-Isopropylidene-α-L-Sorbofuranose

- Functional Group : Azide at position 6 replaces the tosyl group.

- Applications :

- Synthesis: Requires selective azidation at position 6, often via Mitsunobu or nucleophilic substitution, contrasting with the straightforward tosylation of the title compound .

1-O-Benzyl-2,3-O-Isopropylidene-α-L-Sorbofuranose

- Structural Simplicity : Lacks tosyl groups, making it less reactive toward nucleophiles.

- Synthetic Role : Used as a precursor for introducing diverse protecting groups (e.g., benzyl, allyl) at positions 1 and 6, whereas the title compound is pre-functionalized for direct substitution .

Comparative Data Table

Biologische Aktivität

The compound 2,3-O-Isopropylidene-1,6-di-O-p-toluenesulfonyl-α-L-sorbofuranose (CAS Number 2484-55-1) is a derivative of α-L-sorbofuranose, which is a sugar alcohol that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, summarizing findings from various studies, including its antioxidant, antimicrobial properties, and potential applications in medicinal chemistry.

Molecular Formula: C23H28O10S2

Molecular Weight: 528.59 g/mol

Structure: The compound features two p-toluenesulfonyl groups and an isopropylidene protecting group, which may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H28O10S2 |

| Molecular Weight | 528.59 g/mol |

| CAS Number | 2484-55-1 |

Antioxidant Activity

Research indicates that the antioxidant properties of sugar derivatives can be significant in mitigating oxidative stress. A study involving similar compounds demonstrated that the presence of hydroxyl groups in sugar derivatives enhances their ability to scavenge free radicals.

- DPPH Assay: This method measures the ability of compounds to donate electrons or hydrogen atoms to stabilize free radicals. The IC50 values for related compounds ranged significantly, indicating varying antioxidant capacities.

Antimicrobial Activity

The antimicrobial potential of 2,3-O-Isopropylidene-1,6-di-O-p-toluenesulfonyl-α-L-sorbofuranose has been explored through various assays:

- Minimum Inhibitory Concentration (MIC): Studies have shown promising results against a range of bacteria. For example, related compounds exhibited MIC values as low as 0.004 mg/mL against Proteus mirabilis and other pathogens.

Table 2: Antimicrobial Activity Summary

| Pathogen | Compound Tested | MIC (mg/mL) |

|---|---|---|

| Proteus mirabilis | 2,3-O-Isopropylidene-1,6-di-O-p-toluenesulfonyl-α-L-sorbofuranose | 0.004 |

| Staphylococcus aureus | Related sulfonyl derivatives | 0.01 |

| Escherichia coli | Related sulfonyl derivatives | 0.05 |

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of various sulfonyl derivatives from α-L-sorbofuranose highlighted the ease of modification and potential for creating compounds with enhanced biological activity. The characterization involved NMR spectroscopy and mass spectrometry to confirm structural integrity.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that modifications at the sugar moiety can significantly affect binding interactions with enzymes involved in metabolic pathways.

Q & A

Basic: What synthetic strategies minimize side reactions during the introduction of p-toluenesulfonyl groups at the 1 and 6 positions of 2,3-O-isopropylidene-L-sorbofuranose?

Answer:

Optimal conditions involve a two-step sulfonylation under anhydrous, inert atmospheres. For the 1-position, use p-toluenesulfonyl chloride (TsCl) with NaH in DMF at 0°C to room temperature (RT), followed by purification via column chromatography (EtOAc/hexane, 1:3). For the 6-position, ensure controlled stoichiometry (1.2–1.5 equiv. TsCl) and monitor progress by TLC to avoid over-sulfonylation. Nitrogen atmospheres prevent moisture-induced hydrolysis of the isopropylidene group . Competing reactions, such as β-elimination, are suppressed by avoiding prolonged heating and using aprotic solvents .

Basic: How can spectroscopic methods confirm the regioselectivity and purity of the compound?

Answer:

- ¹H/¹³C NMR : Key signals include the isopropylidene protons (δ 1.30–1.50 ppm, singlet) and aromatic Ts protons (δ 7.30–7.80 ppm, doublets). The absence of hydroxyl peaks confirms complete protection .

- HRMS : Molecular ion peaks ([M+Na]⁺) validate molecular weight, while fragment ions (e.g., loss of Ts groups) confirm substitution patterns .

- X-ray Diffraction : Single-crystal analysis provides unambiguous regiochemical proof via bond lengths and angles (e.g., C–O–Ts linkages at 1.42–1.45 Å) .

Advanced: How does the furanose ring puckering influence reactivity in nucleophilic substitution reactions?

Answer:

The Cremer-Pople puckering parameters (amplitude q and phase angle φ) quantify ring conformation. For α-L-sorbofuranose derivatives, a ²T₃ puckering (q ≈ 0.45 Å, φ ≈ 18°) is typical, which positions the 1- and 6-O-Ts groups axially, enhancing their susceptibility to nucleophilic attack. Computational studies (DFT) and X-ray data reveal that puckering modulates steric hindrance and electronic effects, impacting SN2 reactivity at these positions .

Advanced: What challenges arise in refining the crystal structure using SHELXL, and how are they resolved?

Answer:

Common issues include:

- Disordered isopropylidene or Ts groups : Apply SHELXL restraints (e.g., DFIX, SIMU) to maintain chemically reasonable geometries .

- High R factors (R₁ > 0.05) : Optimize data-to-parameter ratios (>15:1) by collecting high-resolution data (d < 0.8 Å) and using TWINABS for twinned crystals .

- Thermal motion artifacts : Anisotropic refinement of non-H atoms and inclusion of hydrogen bonding networks improve model accuracy .

Basic: How can competing pathways (e.g., elimination vs. substitution) be controlled during Ts-group installation?

Answer:

- Temperature : Maintain RT or below to suppress β-elimination.

- Base selection : NaH (60% dispersion in oil) in DMF favors deprotonation without inducing elimination .

- Solvent polarity : Polar aprotic solvents (DMF, DCM) stabilize transition states for substitution .

Advanced: How do solvent and counterion effects influence the stability of the isopropylidene protecting group?

Answer:

The isopropylidene group is hydrolytically labile under acidic or aqueous conditions. Stability studies (TGA, ¹H NMR kinetics) show:

- Half-life in DMF/H₂O (9:1) : >48 hours at pH 7, but <6 hours at pH 3.

- Counterion effects : Tetrabutylammonium fluoride (TBAF) accelerates deprotection via fluoride ion coordination, while Cs₂CO₃ stabilizes the group in non-polar solvents .

Advanced: How can computational modeling resolve discrepancies between experimental and predicted puckering parameters?

Answer:

Discrepancies often arise from crystal packing forces or solvent interactions. Strategies include:

- Gas-phase DFT optimization : Compare with X-ray data to isolate packing effects.

- Molecular dynamics (MD) simulations : Solvent-explicit models (e.g., in DMSO) replicate solution-phase conformations .

Basic: What purification techniques ensure high yields of the title compound?

Answer:

- Column chromatography : Use silica gel with EtOAc/hexane (1:3) to separate Ts derivatives from mono-sulfonylated byproducts .

- Recrystallization : Petroleum ether (40–60°C) yields colorless crystals with >95% purity .

Advanced: How does the electron-withdrawing nature of Ts groups affect downstream reactivity in glycosylation reactions?

Answer:

The Ts groups at 1 and 6 positions increase the electrophilicity of adjacent carbons, facilitating glycosidic bond formation. Hammett substituent constants (σₚ ≈ 0.72) correlate with enhanced leaving-group ability, as shown in kinetic studies using TMSOTf as a catalyst .

Advanced: What experimental evidence supports the axial orientation of Ts groups in the solid state?

Answer:

X-ray torsion angles (C1–O1–S1–C(Ts) ≈ 175°) and interatomic distances (O1⋯C6 ≈ 2.8 Å) confirm axial alignment. Hirshfeld surface analysis further reveals C–H⋯O interactions stabilizing this conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.